2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is the Tyrosine-protein kinase receptor RET . This receptor plays a crucial role in cell survival, proliferation, migration, and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the c-KIT 560 to 578 deletion/T670I mutant in human GISTT1 cells . This results in a reduction in AKT phosphorylation at the S473 residue .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway . It acts primarily as a feeding poison for biting and sucking pests, disturbing the chitin biosynthesis of insects, particularly in immature life stages .
Pharmacokinetics
The compound exhibits good oral absorption, estimated to be greater than 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized in rats, with a total of 17 components detected in urine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of chitin biosynthesis in insects . This leads to the death of the pests, particularly in their immature life stages .
Biological Activity
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound notable for its diverse biological activities. Its unique chemical structure, characterized by the presence of both chloro and trifluoromethoxy groups, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C9H8ClF3NO2
- Molecular Weight : 253.62 g/mol
- IUPAC Name : 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide
- CAS Number : 2707-23-5
The presence of the trifluoromethoxy group is particularly significant as it increases the lipophilicity of the compound, which can enhance its bioavailability and interaction with cellular targets.
The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Research indicates that it may exert its effects by:
- Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Modulating Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as epilepsy and inflammation.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of several derivatives similar to this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protective effects against seizures in animal models:
- Maximal Electroshock (MES) Test : Compounds demonstrated varying degrees of protection, with some achieving high efficacy at doses of 100 mg/kg.
- 6-Hz Model : This model simulates human partial seizures; several derivatives showed promising results in reducing seizure frequency and severity.
Compound | MES Protection (mg/kg) | 6-Hz Model Efficacy |
---|---|---|
Compound A | 100 | Positive |
Compound B | 300 | Moderate |
This compound | TBD | TBD |
Antimicrobial Activity
Research suggests that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results indicated MIC values in the low micromolar range, suggesting strong antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Case Studies
-
Case Study on Anticonvulsant Efficacy :
A series of animal studies were conducted to evaluate the anticonvulsant efficacy of related compounds. The study revealed that modifications to the trifluoromethoxy group significantly influenced the anticonvulsant properties, highlighting the importance of structural optimization in drug design. -
Antimicrobial Screening :
Another study focused on the antimicrobial activity of this compound against clinical isolates. The compound was compared to standard antibiotics, where it showed comparable or superior efficacy against resistant strains.
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYZHHKNDZBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344998 | |
Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161290-85-3 | |
Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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